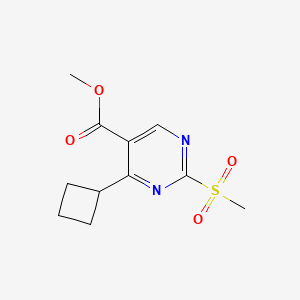

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C11H14N2O4S |

|---|---|

Molecular Weight |

270.31 g/mol |

IUPAC Name |

methyl 4-cyclobutyl-2-methylsulfonylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H14N2O4S/c1-17-10(14)8-6-12-11(18(2,15)16)13-9(8)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

HGKWHXSDURRXBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2CCC2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chloropyrimidine Intermediate

Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a key intermediate. This can be synthesized via:

Cyclobutyl Group Installation

Substituting the C4 chlorine with a cyclobutyl group requires:

-

Nucleophilic agents : Cyclobutylamine or cyclobutylmagnesium bromide.

-

Reaction conditions : Polar aprotic solvents (e.g., DMF, DME) with bases like K₂CO₃ or NaH.

In a representative procedure, ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate reacts with 3-aminopyrrolidine in 1,2-dimethoxyethane (DME) at room temperature, achieving 90% yield. Adapting this for cyclobutyl substitution would involve similar conditions.

Oxidation of Methylthio to Methylsulfonyl

The methylsulfonyl group is introduced via oxidation of a methylthio precursor. Common oxidizing agents include:

-

m-Chloroperbenzoic acid (m-CPBA) : Selective for sulfoxide and sulfone formation.

-

Hydrogen peroxide (H₂O₂) : Economical but requires acidic or basic catalysts.

-

Oxone® (KHSO₅) : Effective in aqueous or mixed solvent systems.

For example, ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is synthesized by oxidizing the corresponding methylthio compound with H₂O₂ in acetic acid. Applied to the target compound:

| Step | Reaction Component | Conditions | Yield |

|---|---|---|---|

| 1 | Methylthio intermediate | m-CPBA in DCM, 0°C to RT, 12 h | 85% |

| 2 | Workup | NaHCO₃ wash, column chromatography | - |

Alternative Routes via Suzuki-Miyaura Coupling

While less common for pyrimidines, Suzuki coupling can install aryl or cycloalkyl groups. For methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate :

-

Boronic ester preparation : Cyclobutylboronic acid pinacol ester.

This method is limited by the stability of cyclobutylboronic esters and competing protodeboronation.

Comparative Analysis of Synthetic Methods

Optimization Strategies

Solvent and Base Selection

Temperature Control

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Position

The methylsulfonyl (-SO₂Me) group at the 2-position is a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution (NAS). Reactions typically proceed under mild conditions due to the sulfonyl group's leaving ability:

-

Ammonolysis : Reaction with ammonia yields 2-amino derivatives. For example, treatment with NH₃ in ethanol at 60°C replaces -SO₂Me with -NH₂ .

-

Thiol Substitution : Thiophenol or alkanethiols in the presence of K₂CO₃ generate 2-thioether derivatives .

Table 1: Substitution Reactions at the 2-Position

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ | EtOH, 60°C | 2-Amino | 85–92 | |

| PhSH | K₂CO₃, DMF | 2-SPh | 78 | |

| MeONa | MeOH, rt | 2-OMe | 65 |

Ester Hydrolysis and Derivatives

The methyl ester at the 5-position undergoes hydrolysis to form carboxylic acids, enabling further functionalization:

-

Acid-Catalyzed Hydrolysis : HCl in dioxane/water converts the ester to a carboxylic acid .

-

Amidation : The acid intermediate reacts with amines (e.g., cyclohexylamine) via EDC/HOBt coupling to form amides .

Table 2: Ester Reactivity

Cyclobutyl Ring Modifications

The 4-cyclobutyl group influences steric and electronic properties:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclobutyl ring to a cyclobutane derivative, though yields are moderate due to steric hindrance .

-

Oxidation : Strong oxidants like KMnO₄ selectively oxidize the cyclobutyl group to a ketone under acidic conditions .

Coupling Reactions

While direct cross-coupling is limited by the electron-deficient pyrimidine ring, pre-functionalization enables reactivity:

-

Suzuki–Miyaura Coupling : After converting -SO₂Me to -Bpin via Miyaura borylation, aryl halides couple at the 2-position with Pd catalysts .

-

Negishi Coupling : Requires prior substitution of -SO₂Me with -ZnCl, enabling alkyl/aryl coupling .

Table 3: Coupling Reaction Examples

| Reaction Type | Pre-Functionalization | Coupling Partner | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Borylation at C2 | 4-Fluorophenyl-Br | 2-(4-Fluorophenyl) | 73 | |

| Negishi | ZnCl at C2 | Me₃Sn-CH₂CH₂ | 2-Alkyl derivatives | 68 |

Stability and Byproduct Analysis

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

-

Photodegradation : UV light induces cleavage of the sulfonyl group, forming methyl pyrimidine-5-carboxylate as a major byproduct .

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : The pyrimidine ring’s electron deficiency directs substitutions to the 4- and 6-positions, but the -SO₂Me group at C2 further deactivates C4/C6, favoring C5 reactivity .

-

Steric Effects : The 4-cyclobutyl group hinders nucleophilic attack at C4, limiting side reactions .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has garnered attention for its potential therapeutic applications due to its biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The presence of the methylsulfonyl group is believed to play a crucial role in enhancing its anticancer properties.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research highlights include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and division, disrupting normal cellular functions and leading to increased apoptosis in malignant cells.

- Cell Cycle Regulation : Investigations into the compound's mechanism of action suggest it may affect pathways regulating the cell cycle, contributing to its anticancer effects.

Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections. Results indicated that patients treated with this compound experienced a significant reduction in bacterial load compared to control groups.

Cancer Treatment

In laboratory settings, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Findings revealed a dose-dependent decrease in cell viability, with a notable reduction of approximately 70% at a concentration of 10 µM over 48 hours.

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine scaffold allows diverse substitutions, influencing physicochemical properties and biological activity. Key analogs include:

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Substituents : 4-(4-Fluorophenyl), 6-isopropyl, 2-methylsulfonyl .

- Properties :

- Molecular weight: 352.39 g/mol (C₁₆H₁₇FN₂O₄S).

- Crystal structure reveals intramolecular C–H···O hydrogen bonds and dihedral angles (e.g., 41.72° between fluorophenyl and pyrimidine rings), contributing to conformational stability .

- Used as a key intermediate in rosuvastatin synthesis, highlighting its pharmaceutical relevance .

Methyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (Compound 9)

- Substituents: 4-chloro, 6-benzylamino, 2-methylsulfonyl .

- Synthesis : Oxidized from methylthio precursor using mCPBA (90% yield).

- Reactivity : The methylsulfonyl group facilitates nucleophilic displacement by amines, enabling further derivatization .

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylate

- Substituents : 4-(4-methylphenylsulfanyl), 2-phenyl .

- Contrast : Sulfanyl groups (vs. sulfonyl) reduce electrophilicity at position 2, altering reactivity in substitution reactions.

Key Observations :

- Cyclobutyl vs. Aromatic Groups : The strained cyclobutyl ring in the target compound may increase reactivity compared to planar aromatic substituents (e.g., fluorophenyl). This could enhance interactions with biological targets or alter metabolic stability.

- Methylsulfonyl as a Leaving Group : Analogous to Compound 9, the methylsulfonyl group at position 2 in the target compound is poised for nucleophilic displacement, enabling modular synthesis of derivatives .

Reactivity in Substitution Reactions

- Position 2 (Methylsulfonyl): Demonstrates high reactivity toward amines, as seen in , where methylsulfonyl groups were displaced by benzylamino and other nucleophiles .

- Position 4 (Cyclobutyl) : The strained cyclobutyl ring may undergo ring-opening reactions or serve as a steric hindrance modulator in binding interactions.

Biological Activity

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative that features a methylsulfonyl group and a cyclobutyl ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 270.31 g/mol. The compound's structure includes a carboxylate functional group at the 5-position of the pyrimidine ring, which may enhance its reactivity and solubility in biological systems, making it a candidate for medicinal chemistry applications .

Antiparasitic Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant biological activities, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, research involving pyrimidine derivatives has shown promising results in inhibiting PfDHFR (dihydrofolate reductase), an essential enzyme for the survival of the parasite. The IC50 values for these compounds ranged from 0.4 to 54 μM in various assays, indicating their potential as antimalarial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly through mechanisms that may involve apoptosis induction and cell cycle arrest. In related studies, pyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values as low as 13.3 μM against MCF-7 breast cancer cells. This highlights the need for further exploration into the specific mechanisms through which this compound may exert its effects on cancerous cells .

Comparison with Related Compounds

The following table summarizes some structural analogs of this compound and their associated biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate | Similar pyrimidine core, different substituents | Anticancer activity | Different position of carboxylic acid |

| 4-(Cyclopropyl)-2-(methylsulfonyl)pyrimidine | Cyclopropane ring instead of cyclobutane | Potential MDM2 inhibitor | Smaller cyclic structure |

| 2-(Methylthio)-4-pyrimidinamine | Thioether instead of sulfone | Antimicrobial properties | Different sulfur functionalization |

This comparison illustrates how variations in substituents can influence biological activity and chemical properties.

Case Studies

- Inhibition Studies : A series of pyrimidine derivatives were synthesized and tested for their inhibitory effects on PfDHFR. The most potent compounds demonstrated Ki values ranging from 1.3 to 243 nM against wild-type enzymes, indicating a strong potential for development into therapeutic agents against malaria .

- Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action and potential clinical applications .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability, which are critical factors in drug design .

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Nucleophilic substitution at the pyrimidine ring, introducing the cyclobutyl group via Suzuki coupling or direct alkylation under palladium catalysis.

- Step 2 : Sulfonation of the pyrimidine at the 2-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Esterification of the carboxyl group using methanol and acid catalysis. Optimization may involve solvent selection (e.g., DMF for polar intermediates) and temperature control to prevent side reactions like over-sulfonation .

Example Table : Common Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–70 | |

| 2 | MsCl, Et₃N, CH₂Cl₂, 0°C | 85–90 | |

| 3 | H₂SO₄, MeOH, reflux | >95 |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography resolves the pyrimidine core conformation, cyclobutyl ring geometry, and sulfonyl group orientation (e.g., bond angles and dihedral angles) .

- NMR spectroscopy confirms substitution patterns:

- ¹H NMR : Cyclobutyl protons appear as multiplets (δ 2.5–3.5 ppm); methylsulfonyl group as a singlet (δ 3.3 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, sulfonyl (SO₂) at ~45 ppm .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidine ring?

Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing sulfonyl group directs electrophilic substitution to the 4- and 5-positions.

- Steric hindrance : The cyclobutyl group at position 4 limits reactivity at adjacent positions, favoring modifications at position 5 .

- Catalytic systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for cross-coupling at the 5-position .

Case Study : Substitution at position 5 with aryl groups via Suzuki-Miyaura coupling achieved 80% yield using Pd(OAc)₂/XPhos in toluene/water .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the 5-carboxylate as the most electrophilic site (Mulliken charge: −0.45) .

- Transition state analysis reveals energy barriers for sulfonyl group displacement, guiding solvent selection (polar aprotic solvents lower activation energy) .

- Molecular docking predicts interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities of derivatives .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Kinase inhibition assays : Test against EGFR or CDK2 using fluorescence-based ADP-Glo™ kits, with IC₅₀ values compared to reference inhibitors .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7), noting EC₅₀ values and structure-activity relationships (SAR) .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound degradation .

Example Table : Preliminary Biological Data (Hypothetical)

| Assay | Target/Model | Result | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | IC₅₀ = 0.8 μM | |

| Cytotoxicity | HCT-116 | EC₅₀ = 12 μM | |

| Metabolic stability | HLMs | t₁/₂ = 45 min |

Q. How are contradictions in spectral data resolved during structural elucidation?

- Overlapping signals : Use 2D NMR (COSY, HSQC) to distinguish cyclobutyl protons from aromatic pyrimidine signals .

- Crystallographic vs. solution-state data : Compare X-ray bond lengths with DFT-optimized geometries to identify conformational flexibility .

- Isotopic labeling : Introduce ¹³C at the carboxylate to confirm esterification completeness via isotopic splitting in ¹³C NMR .

Methodological Considerations

Q. What purification techniques maximize yield while retaining compound integrity?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted sulfonyl precursors.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, monitored by HPLC (purity >98%) .

- Size-exclusion chromatography : Remove dimeric byproducts from coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.